molecular formula C10H6ClF3O B1583569 trans-3-(Trifluoromethyl)cinnamoyl chloride CAS No. 64379-91-5

trans-3-(Trifluoromethyl)cinnamoyl chloride

Cat. No.: B1583569
CAS No.: 64379-91-5
M. Wt: 234.60 g/mol
InChI Key: HGQSKTQYEWJJRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound typically follows the same synthetic routes as described above, with optimization for large-scale production to ensure high yield and purity.

Mechanism of Action

The mechanism of action of trans-3-(Trifluoromethyl)cinnamoyl chloride involves its reactivity as an acyl chloride. The compound can acylate nucleophiles, forming covalent bonds with them. This reactivity is utilized in the synthesis of various derivatives, where the acyl chloride group is replaced by other functional groups .

Properties

IUPAC Name

3-[3-(trifluoromethyl)phenyl]prop-2-enoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3O/c11-9(15)5-4-7-2-1-3-8(6-7)10(12,13)14/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGQSKTQYEWJJRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C=CC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345907
Record name 3-(Trifluoromethyl)cinnamoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64379-91-5
Record name 3-(Trifluoromethyl)cinnamoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-3-(Trifluoromethyl)cinnamoyl chloride
Reactant of Route 2
trans-3-(Trifluoromethyl)cinnamoyl chloride
Reactant of Route 3
Reactant of Route 3
trans-3-(Trifluoromethyl)cinnamoyl chloride
Reactant of Route 4
Reactant of Route 4
trans-3-(Trifluoromethyl)cinnamoyl chloride
Reactant of Route 5
trans-3-(Trifluoromethyl)cinnamoyl chloride
Reactant of Route 6
trans-3-(Trifluoromethyl)cinnamoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.